Specific Scientific Field: Biomedical Research
Summary of the Application: Cerium and its derivatives have been used as remedies for wounds since the early 20th century . Cerium nitrate has attracted most attention in the treatment of deep burns, followed later by reports of its antimicrobial properties .
Methods of Application or Experimental Procedures: Cerium nitrate is currently used in wound treatment in combination with silver sulfadiazine as Flammacérium . Cerium oxide, especially in nanoparticle form (Nanoceria), has lately captured much interest due to its antibacterial properties mediated via oxidative stress .
Results or Outcomes: The properties of Nanoceria depend on the synthesis method, their shape and size . Recently, the green synthesis route has gained a lot of interest as an alternative environmentally friendly method, resulting in production of effective antimicrobial and antifungal nanoparticles .
Summary of the Application: Cerium and cerium oxide-based nanomaterials have received much attention worldwide for their antibacterial applications . They act as effective antibacterial agents due to their unique functional mechanism against pathogens through the reversible conversion of oxidation state between Ce (III) and Ce (IV) .
Specific Scientific Field: Chemical Engineering
Summary of the Application: Cerium and its oxide-based nanomaterials, including Cerium(III) perchlorate, are known for their catalytic properties . They are used in various industrial applications due to their ability to act as a catalyst for both oxidation and reduction reactions .
Methods of Application or Experimental Procedures: The catalytic properties of cerium-based materials can be tuned by the choice of method of preparation, particle size, nature and level of dopant, particle shape, and surface chemistry . Cerium’s two oxidation states in the lattice make possible the formation of oxygen vacancies, which are essential to the high reactivity of the material .
Results or Outcomes: Ceria has important commercial utility in the areas of chemical mechanical polishing and planarization, catalytic converters and diesel oxidation catalysts, intermediate temperature solid oxide fuel cells, and sensors . Its potential future uses include chemical looping combustion, photolytic and thermolytic water splitting for hydrogen production .
Cerium(3+) perchlorate, with the chemical formula Ce(ClO₄)₃, is a salt formed from cerium in its +3 oxidation state and perchlorate ions. This compound is typically encountered as a white crystalline solid, often hydrated, and is known for its strong oxidizing properties. Cerium itself is a member of the lanthanide series and is notable for its ability to exist in multiple oxidation states, primarily +3 and +4, which allows cerium(3+) perchlorate to participate in various redox reactions.
Cerium compounds, including cerium(3+) perchlorate, have been studied for their potential biological activities. Cerium ions exhibit antioxidant properties, which may help mitigate oxidative stress in biological systems. Additionally, some studies suggest that cerium compounds could have applications in drug delivery systems due to their ability to interact with biological molecules .
Cerium(3+) perchlorate can be synthesized through several methods:
Cerium(3+) perchlorate has several notable applications:
Interaction studies involving cerium(3+) perchlorate often focus on its behavior in solution with various ligands and biological molecules. For instance:
Several compounds share similarities with cerium(3+) perchlorate in terms of composition or properties:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Lanthanum(3+) perchlorate | La(ClO₄)₃ | Similar oxidation state but different lanthanide metal |
| Neodymium(3+) perchlorate | Nd(ClO₄)₃ | Exhibits similar redox behavior but different reactivity |
| Praseodymium(3+) perchlorate | Pr(ClO₄)₃ | Shares similar thermal decomposition properties |
Cerium(3+) perchlorate stands out due to its ability to easily switch between oxidation states, allowing it to participate effectively in redox reactions. Its thermal stability and unique interaction dynamics with various ligands further enhance its applicability across different fields such as catalysis and material science.
Cerium(III) perchlorate is typically synthesized via acid-base reactions involving cerium precursors and perchloric acid. A common method involves dissolving cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in deionized water, followed by precipitation of cerium(III) hydroxide using ammonium hydroxide (NH₄OH). The hydroxide is then dissolved in concentrated perchloric acid (HClO₄) to yield Ce(ClO₄)₃·nH₂O. Alternative routes include direct reaction of cerium(III) oxide (Ce₂O₃) with HClO₄, though this method risks partial oxidation to Ce(IV).
Key reactants and conditions:
Hydrated forms of Ce(ClO₄)₃ (e.g., tetrahydrate or octahydrate) are obtained by controlling water activity. For example, exposing anhydrous Ce(ClO₄)₃ to water vapor over 70% H₂SO₄ yields Ce(ClO₄)₃·4H₂O or Ce(ClO₄)₃·8H₂O. Anhydrous Ce(ClO₄)₃ is produced by dehydrating hydrates with dichlorine hexoxide (Cl₂O₆) or vacuum drying at 140–150°C.
Purification challenges:
Hydrolysis of Ce³⁺ in aqueous solutions forms insoluble Ce(OH)₃, especially at pH > 2. For instance, in 0.1 M Ce(ClO₄)₃ solutions, hydrolysis begins at pH 3.5, limiting yields. Additionally, Ce(III) oxidizes to Ce(IV) under acidic, high-potential conditions, complicating isolation. Electrochemical studies show Ce³⁺ → Ce⁴⁺ oxidation at +1.30 V (vs. Fc/Fc⁺) in HClO₄, necessitating inert atmospheres during synthesis.
Cerium(3+) perchlorate exhibits complex coordination behavior in aqueous solutions that is fundamentally influenced by the concentration of perchloric acid and the ionic strength of the medium [4]. In dilute aqueous solutions, cerium(3+) typically coordinates with nine water molecules to form the hydrated complex [Ce(H₂O)₉]³⁺ [8] [9]. This coordination number reflects the large ionic radius of the cerium(3+) ion and its preference for high coordination numbers characteristic of the lanthanide series [39] [40].
The coordination environment becomes significantly more complex in acidic perchloric acid media [4]. Spectral studies between 395 and 430 nanometers have revealed that cerium(3+) exists as a mixture of different ionic species depending on the acid concentration [4]. At low acid concentrations, the predominant species is the fully hydrated [Ce(H₂O)₉]³⁺ complex [9]. However, as the perchloric acid concentration increases, partial replacement of water molecules by perchlorate anions occurs through inner-sphere coordination [11].
X-ray diffraction studies have established that cerium(3+) perchlorate can form multiple hydrated phases, including Ce(ClO₄)₃·4H₂O and Ce(ClO₄)₃·8H₂O [33]. In the tetrahydrate form, both ionic and coordinated perchlorate groups are present in the crystal structure, while the octahydrate contains only ionic perchlorate groups [33]. This structural variation demonstrates the flexible coordination chemistry of cerium(3+) with perchlorate anions under different hydration conditions.
The cerium-oxygen bond distances in perchlorate complexes vary systematically with coordination environment [22]. In nine-coordinate environments typical of cerium(3+), the average Ce-O bond lengths range from 2.530 to 2.555 Angstroms [22]. These distances are consistent with the ionic radius of cerium(3+) and demonstrate the predominantly ionic character of the cerium-ligand interactions.
Table 1: Coordination Parameters of Cerium(3+) Perchlorate Complexes
| Complex | Coordination Number | Average Ce-O Distance (Å) | Hydration State | Reference |
|---|---|---|---|---|
| [Ce(H₂O)₉]³⁺ | 9 | 2.50-2.55 | Fully hydrated | [8] [9] |
| Ce(ClO₄)₃·8H₂O | 9 | 2.54 | Octahydrate | [33] |
| Ce(ClO₄)₃·4H₂O | 9-10 | 2.53 | Tetrahydrate | [33] |
Extended X-ray Absorption Fine Structure spectroscopy has provided crucial insights into the local coordination environment of cerium(3+) in perchlorate solutions [8] [9]. The analysis of cerium L₃-edge Extended X-ray Absorption Fine Structure spectra confirms that cerium(3+) maintains a coordination number of nine water molecules in various acidic electrolytes, including perchloric acid [9]. The first coordination shell exhibits a Ce-O distance of approximately 2.50 Angstroms, which is consistent with the ionic radius of cerium(3+) [8].
The Extended X-ray Absorption Fine Structure data reveal that the coordination environment of cerium(3+) remains remarkably consistent across different acid media [9]. Comparative studies with sulfuric acid, hydrochloric acid, and perchloric acid show minimal variation in the first coordination shell structure, indicating that cerium(3+) preferentially coordinates with water molecules rather than forming significant inner-sphere complexes with anions under most conditions [9].
Nuclear Magnetic Resonance spectroscopy has been employed to investigate the dynamics and structure of cerium(3+) perchlorate solutions [11] [13]. ³⁵Cl Nuclear Magnetic Resonance studies of perchlorate solutions reveal distinct chemical environments for perchlorate anions depending on their proximity to the cerium(3+) center [11]. The quadrupole coupling constants and chemical shifts provide information about the degree of coordination and the symmetry of the perchlorate environment [36].
Proton Nuclear Magnetic Resonance investigations have shown evidence for water exchange processes between the first coordination sphere and bulk solution [13]. The exchange rates are temperature-dependent and provide insights into the kinetic lability of the cerium(3+) aquo complex [13]. The spectroscopic evidence suggests that perchlorate anions can form weak outer-sphere associations with the hydrated cerium(3+) complex without completely displacing coordinated water molecules [11].
Infrared spectroscopy reveals characteristic vibrational modes of perchlorate anions in cerium(3+) complexes [11] [34]. The asymmetric stretching vibration of perchlorate occurs near 1100 cm⁻¹, while the symmetric stretching mode appears around 940 cm⁻¹ [34]. The splitting and shifting of these bands indicate the degree of coordination and the local symmetry around the perchlorate anions [11].
Table 2: Spectroscopic Parameters for Cerium(3+) Perchlorate Systems
| Technique | Parameter | Value | Interpretation | Reference |
|---|---|---|---|---|
| Extended X-ray Absorption Fine Structure | Ce-O Distance | 2.50 Å | First coordination shell | [8] [9] |
| Extended X-ray Absorption Fine Structure | Coordination Number | 9 | Water molecules | [9] |
| Nuclear Magnetic Resonance | ³⁵Cl Chemical Shift | 1029-1049 ppm | Perchlorate environment | [36] |
| Infrared | ν₃ (asymmetric stretch) | ~1100 cm⁻¹ | Perchlorate vibration | [34] |
| Infrared | ν₁ (symmetric stretch) | ~940 cm⁻¹ | Perchlorate vibration | [34] |
Density Functional Theory calculations have been extensively applied to understand the hydration structure and ligand interactions of cerium(3+) perchlorate complexes [6] [41]. Computational studies using hybrid functionals such as B3LYP with appropriate basis sets and effective core potentials for cerium have provided detailed structural information about the preferred coordination geometries [41].
Molecular dynamics simulations coupled with Extended X-ray Absorption Fine Structure calculations have revealed the dynamic nature of the cerium(3+) hydration shell [8]. These molecular dynamics-Extended X-ray Absorption Fine Structure studies confirm that cerium(3+) maintains a stable nine-coordinate structure with water molecules in aqueous solution [8]. The simulations show that the first hydration shell exhibits residence times on the order of nanoseconds, indicating relatively stable coordination [8].
The computational modeling has addressed the thermodynamics of ligand exchange processes [9]. Density Functional Theory calculations predict that the replacement of coordinated water molecules by perchlorate anions is energetically unfavorable in most cases, consistent with experimental observations that show cerium(3+) preferentially maintains its aquo coordination [9]. The calculated free energies indicate that perchlorate coordination occurs only under specific conditions of high ionic strength and low pH [9].
Quantum chemical calculations have elucidated the electronic structure of cerium(3+) in different coordination environments [17] [42]. The 4f¹ electronic configuration of cerium(3+) exhibits minimal covalent character in perchlorate complexes, with the bonding being predominantly electrostatic [17]. This ionic character is reflected in the calculated bond orders and electron density distributions [42].
Computational studies have also investigated the solvation thermodynamics of cerium(3+) perchlorate [33]. The calculated enthalpies of hydration and solution are in good agreement with experimental calorimetric measurements [33]. These calculations provide insights into the driving forces for hydrate formation and the stability of different hydrated phases [33].
Table 3: Computational Results for Cerium(3+) Perchlorate Systems
| Calculation Type | System | Key Result | Value | Reference |
|---|---|---|---|---|
| Density Functional Theory | [Ce(H₂O)₉]³⁺ | Optimized Ce-O distance | 2.52 Å | [41] |
| Molecular Dynamics | Aqueous Ce³⁺ | Water residence time | ~1 ns | [8] |
| Density Functional Theory | Ce³⁺-ClO₄⁻ | Binding energy | Unfavorable | [9] |
| Thermodynamic | Hydration | ΔH°ₕᵧ𝒹 | -3500 kJ/mol | [33] |
The electron-transfer mechanism of cerium(3+) perchlorate follows a sophisticated two-step process that combines chemical ligand exchange with electron transfer, providing a comprehensive framework for understanding the charge-transfer dynamics. This mechanism represents a significant departure from simple one-step electron-transfer models and incorporates the principles of Marcus Theory to describe the rate-determining electron-transfer step [4] [5].
The proposed two-step mechanism involves an initial chemical step where cerium(4+) complexes undergo ligand exchange, followed by a rate-determining electron-transfer step. In the first step, the anion-complexed cerium(4+) species exchanges its ligands with water molecules to form the aquated complex [cerium(4+)(H₂O)₉]⁴⁺ [4]. This ligand exchange step is characterized by an equilibrium constant K₁ that reflects the thermodynamic favorability of the transformation [4].
The electron-transfer step follows Marcus Theory principles, involving outer-sphere electron transfer between the aquated cerium(4+) and cerium(3+) species. The reaction proceeds through the formation of a precursor complex, followed by electron transfer at the transition state, and finally product formation [4]. The Marcus Theory framework provides quantitative descriptions of the activation barriers and reorganization energies involved in the electron-transfer process [8].
Experimental kinetic measurements on platinum electrodes have revealed standard rate constants of 1.43 × 10⁻⁴ ± 7 × 10⁻⁶ cm/s at 298 K [4]. The charge-transfer coefficient α = 0.23 ± 0.005 indicates extreme asymmetry in the electron-transfer process, with the cathodic process being significantly slower than the anodic process [4]. This asymmetry arises from the different energy barriers for forward and reverse electron-transfer directions.
The reorganization energy, a fundamental parameter in Marcus Theory, has been determined experimentally and computationally. Platinum electrode measurements yield a reorganization energy of 100.2 kJ/mol, while glassy carbon electrodes show 71.8 kJ/mol [4]. Density Functional Theory calculations predict a reorganization energy of 87.2 kJ/mol for the water-coordinated cerium(3+)/cerium(4+) charge transfer, composed of 40.4 kJ/mol inner-sphere reorganization and 46.8 kJ/mol outer-sphere reorganization [4].
The preexponential factor Z₂ in the Marcus Theory framework represents the product of electronic transmission coefficient, precursor equilibrium constant, and nuclear frequency factor. Experimental values of 4.22 × 10⁴ cm/s for platinum electrodes fall within the typical range of 10³ to 10⁵ cm/s reported for metal ion electron-transfer reactions at metal-aqueous interfaces [4].
Table 2: Marcus Theory Parameters for Cerium Perchlorate Systems
| Parameter | Pt Electrode | GC Electrode | DFT Predicted | Units |
|---|---|---|---|---|
| Reorganization Energy (λ₂) | 100.2 | 71.8 | 87.2 | kJ/mol |
| Equilibrium Constant (K₁) | 1.1 × 10⁻⁷ | 1.1 × 10⁻⁵ | 9.8 × 10⁻⁹ | dimensionless |
| Preexponential Factor (Z₂) | 4.22 × 10⁴ | 2.8 × 10⁴ | N/A | cm/s |
| Gibbs Free Energy (ΔG₁) | 39.7 | 28.6 | 51.8 | kJ/mol |
The two-step mechanism successfully explains the concentration dependence of exchange current densities, which exhibit a maximum at intermediate cerium(4+) concentrations [4]. This behavior contrasts with simple Butler-Volmer kinetics, which predict monotonic increases in exchange current density with concentration. The maximum arises from the competition between the availability of cerium(4+) for reduction and the equilibrium concentration of the reactive aquated species [4].
Temperature dependence studies reveal activation energies of 48.3 ± 21 kJ/mol for platinum electrodes and 41.2 ± 14.0 kJ/mol for glassy carbon electrodes [4]. The similar activation energies on different electrode materials support the outer-sphere nature of the electron-transfer process, as inner-sphere mechanisms typically show greater electrode dependence [4].
The asymmetry in charge-transfer coefficients manifests in the cathodic Tafel slopes, which range from 220 to 320 mV/decade on platinum electrodes [4]. This large deviation from the theoretical value of 120 mV/decade for a symmetric one-electron process reflects the asymmetric energy barriers in the Marcus Theory framework [4].
Computational studies using Density Functional Theory have provided detailed insights into the electronic structure changes during electron transfer. The calculations reveal that the electron-transfer process involves primarily the cerium 4f orbitals, with minimal participation of ligand orbitals [4]. This electronic structure analysis supports the outer-sphere nature of the electron-transfer mechanism.
The kinetic behavior of cerium(3+) perchlorate electron exchange has been characterized through comprehensive studies employing multiple experimental techniques to identify the rate-determining steps and quantify the kinetic parameters. These investigations have revealed that the electron-transfer step, rather than ligand exchange, constitutes the rate-determining step in the overall redox mechanism [4] [5].
Rotating disk electrode voltammetry has been employed to measure exchange current densities under controlled mass-transport conditions [4]. The Tafel method and charge-transfer resistance method provide independent measurements of kinetic parameters, with agreement within 31% for exchange current density values [4]. This consistency validates the reliability of the kinetic analysis and confirms the outer-sphere nature of the electron-transfer process.
The concentration dependence of exchange current densities exhibits characteristic behavior that distinguishes the two-step mechanism from simple electron-transfer models. Exchange current densities increase with cerium(4+) concentration up to 0.04 M, then decrease at higher concentrations [4]. This non-monotonic behavior reflects the equilibrium between the bulk cerium(4+) complex and the reactive aquated species that participates in electron transfer.
Electrode material effects have been systematically investigated by comparing kinetic parameters on platinum and glassy carbon electrodes under identical conditions [4]. The standard rate constants differ by approximately a factor of five, with platinum showing 1.43 × 10⁻⁴ cm/s and glassy carbon showing 2.99 × 10⁻⁵ cm/s [4]. However, the charge-transfer coefficients remain identical at α = 0.23 for both electrode materials, supporting the outer-sphere mechanism.
Table 3: Kinetic Parameters for Electron Transfer on Different Electrodes
| Electrode | Standard Rate Constant (k₀) | Charge Transfer Coefficient (α) | Activation Energy (kJ/mol) | Temperature (K) |
|---|---|---|---|---|
| Pt | 1.43 × 10⁻⁴ | 0.23 ± 0.005 | 48.3 ± 21.0 | 298 |
| GC | 2.99 × 10⁻⁵ | 0.23 ± 0.008 | 41.2 ± 14.0 | 298 |
Temperature studies have provided activation energy measurements that support the identification of the rate-determining step. The activation energies of 48.3 ± 21 kJ/mol for platinum and 41.2 ± 14.0 kJ/mol for glassy carbon are consistent with electron-transfer processes and fall within the range typically observed for outer-sphere redox reactions [4].
The cathodic Tafel slopes provide additional evidence for the rate-determining step identification. Values ranging from 170 to 320 mV/decade on both electrode materials indicate significant departure from ideal Butler-Volmer behavior [4]. The concentration dependence of Tafel slopes, with decreasing values at higher cerium(4+) concentrations, supports the two-step mechanism with electron transfer as the rate-determining step.
Spectroelectrochemical studies have attempted to detect intermediate species formed during the electron-transfer process. While direct observation of the aquated cerium(4+) intermediate remains challenging due to its low steady-state concentration, the kinetic analysis provides strong evidence for its involvement in the mechanism [4]. The equilibrium constant K₁ = 1.1 × 10⁻⁷ indicates that the aquated species exists in very low concentrations under equilibrium conditions.
The rate law derived from the two-step mechanism with electron transfer as the rate-determining step successfully reproduces all experimental observations. The normalized mean-square error of 0.049 for the platinum electrode data represents the best fit among all tested mechanisms [4]. This quantitative agreement validates the mechanistic proposal and the identification of the rate-determining step.
Comparative studies with other cerium salts have provided insights into the generality of the rate-determining step identification. Similar kinetic behavior has been observed for cerium sulfate and cerium nitrate systems, although the specific rate constants and equilibrium constants vary with the complexing ability of the anions [7] [9].
The implications of rate-determining step identification extend to practical applications in electrochemical systems. Understanding that electron transfer limits the overall rate provides guidance for optimizing conditions to enhance kinetic performance. Strategies such as temperature increase, electrode material selection, and electrolyte optimization can be developed based on this mechanistic understanding [4].
Oxidizer;Irritant